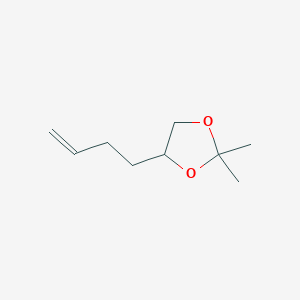

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized for the production of various chemical derivatives, including:

- Ketalization Reactions : Solketal is produced through the ketalization of glycerol, which is an important process for converting renewable resources into valuable chemicals. Research indicates that using activated carbon catalysts can lead to high conversion rates of glycerol into solketal, achieving yields of up to 97% .

- Synthesis of Bio-Based Solvents : A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, a bio-based solvent derived from glycerol. This solvent was evaluated for its potential as an environmentally friendly alternative to traditional solvents, emphasizing the importance of toxicity testing and functional proficiency in solvent development .

Fuel Additives

2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane and its derivatives are being explored as additives for fuels:

- Enhancing Fuel Properties : The compound has been identified as an effective additive in gasoline and biodiesel formulations. It improves ignitability and reduces particulate emissions when blended with conventional fuels . The addition of solketal can enhance the overall performance of biofuels by improving combustion efficiency.

Catalytic Applications

The compound is also significant in catalysis:

- Catalyst Development : Various studies have demonstrated the use of different catalysts (e.g., mesoporous materials, zeolites) for the efficient conversion of glycerol to solketal. For instance, Nb–SBA-15 catalysts have been reported to achieve glycerol conversion rates exceeding 95% . These findings underscore the potential for optimizing catalytic processes using this compound.

Data Tables

Case Study 1: Glycerol Valorization

A research study optimized the production of solketal from glycerol using acid-functionalized activated carbon as a catalyst. The study employed response surface methodology (RSM) to fine-tune reaction conditions, achieving an impressive glycerol conversion rate of 80.3% under optimal conditions. The catalyst demonstrated reusability across multiple batch reactions without significant loss in activity .

Case Study 2: Development of Bio-Based Solvents

In addressing the environmental impact of traditional solvents, researchers proposed a systematic approach for developing new bio-based solvents derived from glycerol. The study utilized Hansen solubility parameters and Kamlet–Abboud–Taft parameters to assess the viability of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a green solvent alternative. Despite its bio-derived nature, challenges related to performance and toxicity were highlighted .

属性

CAS 编号 |

136863-31-5 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC 名称 |

4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |

InChI 键 |

QJXFGAZSYFTBPD-UHFFFAOYSA-N |

SMILES |

CC1(OCC(O1)CCC=C)C |

规范 SMILES |

CC1(OCC(O1)CCC=C)C |

同义词 |

1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。